Beryllium;dihypofluorite

Description

Beryllium fluoride (BeF₂) is a covalent inorganic compound characterized by its high solubility in water and unique coordination chemistry. It is synthesized via the reaction of beryllium oxide with hydrofluoric acid, forming a tetrahedral [BeF₄]²⁻ complex in aqueous solutions . BeF₂ exhibits structural flexibility under high pressure, adopting novel polymorphic phases distinct from other group II difluorides . Its high electronegativity and small ionic radius enable strong orbital overlap with ligands, influencing its reactivity and applications in materials science .

Properties

CAS No. |

63990-88-5 |

|---|---|

Molecular Formula |

BeF2O2 |

Molecular Weight |

79.008 g/mol |

IUPAC Name |

beryllium;dihypofluorite |

InChI |

InChI=1S/Be.2FO/c;2*1-2/q+2;2*-1 |

InChI Key |

FWHZVAHNIWPYND-UHFFFAOYSA-N |

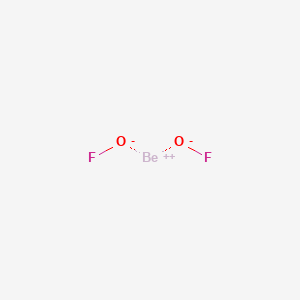

SMILES |

[Be+2].[O-]F.[O-]F |

Canonical SMILES |

[Be+2].[O-]F.[O-]F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Beryllium Oxide (BeO)

BeF₂’s solubility contrasts sharply with BeO, which hydrolyzes to insoluble Be(OH)₂ in neutral environments .

Comparison with Beryllium Hydroxide (Be(OH)₂)

Be(OH)₂’s amphoteric nature allows it to act as a precursor for BeO, whereas BeF₂’s stability in solution facilitates its use in electrochemical applications .

Comparison with Other Group II Difluorides (MgF₂, CaF₂)

BeF₂’s covalent bonding and low melting point distinguish it from MgF₂ and CaF₂, which exhibit stronger ionic character and higher thermal stability . These differences underpin BeF₂’s role in specialized applications, such as optical glass production .

Toxicological and Environmental Considerations

- BeF₂ Toxicity: Classified as a carcinogen (IARC Group 1) due to its association with lung cancer and CBD in occupational settings . Its solubility enhances systemic absorption compared to BeO .

- Regulatory Limits : OSHA mandates a permissible exposure limit (PEL) of 0.2 µg/m³ for beryllium compounds, emphasizing rigorous air monitoring and PPE use .

- Environmental Fate : BeF₂’s solubility increases its mobility in aquatic systems, necessitating containment strategies in industrial waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.